6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(27-22-17)13-8-11-7-12(20)4-6-14(11)26-19(13)23/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYWULKQRFDBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the 6-Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed by the reaction of an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization.
Coupling of the Two Fragments: The final step involves coupling the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety with the 6-chloro-chromen-2-one core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one as an anticancer agent. The incorporation of the oxadiazole ring has been shown to enhance the compound's ability to inhibit cancer cell proliferation. For instance, a study indicated that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF7 and HEPG2) with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to the unique structural features that facilitate interaction with bacterial cell membranes .
Anticonvulsant Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. In animal models, certain derivatives have shown effectiveness in reducing seizure frequency and severity when tested against standard anticonvulsants .
Photophysical Properties
The compound's unique structure allows for interesting photophysical properties that can be exploited in material science. Studies have shown that it can serve as a fluorescent probe due to its ability to absorb light at specific wavelengths and emit fluorescence. This property is valuable in the development of sensors and imaging agents .
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound is being investigated for use in OLEDs. Its ability to emit light efficiently makes it a candidate for enhancing the performance of organic light-emitting devices .
Case Studies
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound. Specifically, compounds with electron-donating groups showed improved efficacy .
Case Study 2: Antimicrobial Testing
In another research project, the antimicrobial activity of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that modifications to the oxadiazole ring improved the compound's potency against these pathogens, suggesting potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Coumarin Derivatives with Aromatic Substituents
- 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14): Synthesized with a 55% yield and a melting point of 127–129°C (methanol). Unlike the target compound, it lacks both the 6-chloro substituent and the 1,2,4-oxadiazole ring.
- Its lower yield (35%) and melting point (122–124°C) suggest that increased methoxy groups may complicate synthesis without significantly altering thermal stability .
Key Insight : The 6-chloro substituent in the target compound may enhance electrophilicity, while the oxadiazole ring introduces additional hydrogen-bonding sites compared to simple methoxy-substituted coumarins.
Coumarins with 1,2,4-Oxadiazole Moieties
- 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone (Compound 11) : Synthesized via Cu-catalyzed oxidative cyclization with a 40% yield. This compound shares the oxadiazole-coumarin framework but lacks the 3,4-dimethoxyphenyl and 6-chloro groups. The phenyl substituent on the oxadiazole may reduce polarity compared to the target compound’s dimethoxyphenyl group, affecting solubility .
- 6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one: Features a single methoxy group on the oxadiazole-linked phenyl ring.
Key Insight: The 3,4-dimethoxyphenyl group in the target compound likely improves π-π stacking interactions and hydrogen-bond donor/acceptor capacity compared to simpler phenyl or monomethoxy analogs.
Coumarins with Other Heterocyclic Systems
- 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one (Compound 8b) : Contains a tetrazole-fused pyrimidine ring instead of oxadiazole. The bromine atom at position 6 may confer similar electronic effects to chlorine but with increased steric bulk. This compound’s synthesis required refluxing with acetic acid, indicating harsher conditions compared to oxadiazole-containing analogs .
- 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one: Features a triazole ring, which is more polar than oxadiazole.
Key Insight : Heterocycle choice (e.g., oxadiazole vs. triazole) significantly impacts electronic properties and bioactivity. Oxadiazoles are less polar than triazoles but offer greater rigidity.
Substituent Effects on Physicochemical Properties
Notes:
- The target compound’s 6-chloro substituent may lower its melting point compared to non-halogenated analogs due to reduced symmetry.
- Yields for oxadiazole-containing coumarins are generally moderate (40–55%), suggesting challenges in cyclization steps .
Biological Activity
6-Chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromenone core fused with an oxadiazole ring and a dimethoxyphenyl substituent, which contributes to its biological activity.
Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities. The mechanisms through which this compound may exert its effects include:
- Anticancer Activity : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific interactions of this compound with these targets warrant further investigation.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. The incorporation of the oxadiazole unit enhances the compound's ability to disrupt microbial cell functions .
Biological Activity Data
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Anticancer | 1.2 µM | Acetylcholinesterase (AChE) | |
| Antimicrobial | Varies | Staphylococcus pneumoniae | |
| Cytotoxicity | Not specified | Various cancer cell lines |
Case Studies
- Anticancer Potential : A study highlighted the efficacy of 1,3,4-oxadiazole derivatives in targeting cancer cells through enzyme inhibition. The docking studies indicated that such compounds can effectively bind to the active sites of enzymes critical for tumor growth .
- Antimicrobial Testing : In a comparative analysis of various chromenone derivatives, it was found that those with oxadiazole substituents exhibited superior antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antimicrobial agents .
Q & A
Q. Q1. What are the optimized synthetic routes for 6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis typically involves two key steps:
Oxadiazole ring formation : React 3,4-dimethoxybenzamide with hydroxylamine hydrochloride in ethanol under reflux to form the intermediate amidoxime. Subsequent cyclization with trichloroacetic anhydride in dichloromethane yields the 1,2,4-oxadiazole moiety .
Chromenone coupling : The oxadiazole intermediate is coupled to 6-chloro-3-carboxy-2H-chromen-2-one using EDCI/HOBt in DMF at 60°C. Catalysts like magnesium oxide (MgO) improve cyclization efficiency, achieving yields of ~65–75% .
Critical factors : Solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C optimal), and stoichiometric ratios (1:1.2 for amidoxime:carboxylic acid derivative) significantly impact purity and yield.
Q. Q2. What in vitro assays are recommended for preliminary evaluation of this compound’s anticancer potential?
Standard assays include:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically ranging 10–50 µM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays. The oxadiazole moiety enhances ATP-competitive binding, with reported IC₅₀ of 2.1 µM for EGFR .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation .
Advanced Mechanistic Studies
Q. Q3. How can researchers elucidate the molecular targets of this compound in cancer pathways?
Methodological approaches:
- Computational docking : Use AutoDock Vina or MOE to predict binding to kinase domains (e.g., EGFR’s ATP-binding pocket). The dimethoxyphenyl group shows hydrophobic interactions with Leu694 and Val702 .
- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells. Upregulation of pro-apoptotic Bax and downregulation of Bcl-2 are common .
- CRISPR-Cas9 knockouts : Validate target specificity by deleting suspected receptors (e.g., EGFR) and assessing resistance .
Advanced Structural-Activity Relationship (SAR) Analysis
Q. Q4. How does substitution at the 3,4-dimethoxyphenyl group affect bioactivity?
Key findings from analogs:
- Methoxy group removal : Loss of antiproliferative activity (IC₅₀ > 100 µM vs. 15 µM for parent compound), highlighting its role in π-π stacking with kinase residues .
- Halogen substitution : 3-Cl derivatives show improved solubility but reduced EGFR affinity (IC₅₀ = 8.3 µM) .
Methodology : Synthesize analogs via Suzuki-Miyaura coupling, then compare IC₅₀ values and docking scores .
Q. Q5. How to address discrepancies in reported IC₅₀ values across studies (e.g., 10 vs. 50 µM in MCF-7 cells)?
Strategies include:
- Standardized protocols : Adhere to NIH guidelines for cell culture (e.g., passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm results via ATP-lite (viability) and clonogenic assays. Discrepancies may arise from differential metabolite interference in MTT .
- Batch-to-batch compound verification : NMR/HPLC-MS to ensure >95% purity; impurities like unreacted chromenone precursors can artificially elevate IC₅₀ .
Advanced Computational Modeling
Q. Q6. What in silico strategies predict off-target effects or toxicity?
- Pharmacophore modeling : Use Schrödinger’s Phase to identify unintended interactions with cardiac ion channels (e.g., hERG). The chromenone core has low hERG affinity (predicted Ki = 12 µM) .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk (IC₅₀ = 4.2 µM) .
Advanced Spectroscopic Characterization
Q. Q7. How to resolve overlapping signals in ¹H NMR (e.g., aromatic protons at 6.8–7.2 ppm)?
- 2D NMR : HSQC and HMBC differentiate chromenone C-4 proton (δ 6.92, J = 8.5 Hz) from oxadiazole-adjacent protons (δ 7.15, broad singlet) .
- Deuterated solvents : Use DMSO-d₆ to sharpen methoxy group signals (δ 3.85–3.87) .
Stability and Degradation Studies
Q. Q8. What accelerated stability conditions (ICH Q1A) are recommended for long-term storage?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. HPLC-MS shows 5% degradation via oxadiazole ring hydrolysis .
- Light sensitivity : Store in amber vials at -20°C; UV irradiation (254 nm) causes chromenone ring cleavage within 48 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
